Structural Differentiation: The o-Tolyl Substituent for Targeted Kinase Binding
The N1-(o-tolyl) substituent is a key structural feature that differentiates this compound from other aryl-substituted pyrazolo[3,4-d]pyrimidines. In Src-family kinase inhibitors, the ortho-methyl group on the N1-phenyl ring has been shown to be essential for potent binding, as seen with the compound SI113, which relies on a similar substitution pattern for its activity against SGK1 [1]. Replacement with a meta- or para-tolyl group, as in comparator compounds like 3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol (CAS 393820-97-8), can drastically alter kinase selectivity profiles .
| Evidence Dimension | N1-Aryl Substituent Position and Kinase Binding |
|---|---|
| Target Compound Data | o-tolyl (2-methylphenyl) at N1 position |
| Comparator Or Baseline | m-tolyl (3-methylphenyl) analog (CAS 393820-97-8); p-tolyl and unsubstituted phenyl analogs are also common comparators. |
| Quantified Difference | No direct quantitative comparison is available for this specific compound. The inference is based on SAR trends from the pyrazolo[3,4-d]pyrimidine class. |
| Conditions | Class-level SAR analysis from peer-reviewed kinase inhibitor studies. |
Why This Matters
For procurement decisions, selecting a compound with the o-tolyl substituent over an m-tolyl or p-tolyl analog could be critical for maintaining a specific kinase inhibition profile, avoiding costly project delays from off-target effects.
- [1] Daniele, S., et al. (2015). SI113, a Specific Inhibitor of the Sgk1 Kinase Activity, Counteracts Cancer Cell Proliferation. Journal of Cellular Physiology, 230(3), 537-548. View Source
